(R)-cyclopropyl(4-fluorophenyl)methanamine
Overview
Description
(R)-cyclopropyl(4-fluorophenyl)methanamine: is a synthetic organic compound characterized by a cyclopropyl group attached to a fluorophenyl ring, which is further connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-cyclopropyl(4-fluorophenyl)methanamine typically involves the following steps:
Bromination: : The starting material, 4-fluorobenzaldehyde, undergoes bromination to form 4-bromofluorobenzaldehyde.
Cyclopropanation: : The brominated compound is then subjected to cyclopropanation using a Simmons-Smith reagent to introduce the cyclopropyl group.
Reduction: : The resulting cyclopropyl-fluorobenzaldehyde undergoes reduction using lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
(R)-cyclopropyl(4-fluorophenyl)methanamine: can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form the corresponding nitro compound.
Reduction: : The compound can be reduced to form the corresponding amine.
Substitution: : The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophilic substitution reactions with appropriate nucleophiles.
Major Products Formed
Nitro compound: : Resulting from the oxidation of the amine group.
Reduced amine: : Resulting from the reduction of the nitro group.
Substituted phenyl ring: : Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(R)-cyclopropyl(4-fluorophenyl)methanamine: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (R)-cyclopropyl(4-fluorophenyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(R)-cyclopropyl(4-fluorophenyl)methanamine: can be compared with other similar compounds, such as:
(R)-cyclopropyl(phenyl)methanamine: : Similar structure but without the fluorine atom.
(R)-cyclopropyl(4-bromophenyl)methanamine: : Similar structure but with a bromine atom instead of fluorine.
The presence of the fluorine atom in This compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
(R)-cyclopropyl-(4-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSWDNXXNCUYLN-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473732-87-5 | |
Record name | (αR)-α-Cyclopropyl-4-fluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473732-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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